Nardosinonediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

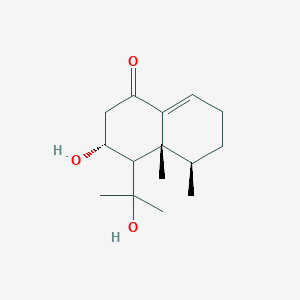

(3R,4aR,5R)-3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3/t9-,12-,13?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGFZLAYDIKSV-ZGEJAQKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1(C([C@@H](CC2=O)O)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nardosinonediol: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardosinonediol is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological effects of this compound. It includes a detailed summary of its discovery, its primary natural source, and its role as a serotonin transporter (SERT) inhibitor. This document also outlines experimental methodologies for its isolation and presents its known biological activity data in a structured format. Furthermore, a logical workflow for its isolation and a diagram of its known mechanism of action are provided to facilitate a deeper understanding for research and drug development purposes.

Discovery and Chemical Profile

This compound is also recognized as a degradation product of Nardosinone, another major sesquiterpenoid found in Nardostachys jatamansi. Nardosinone is known for its instability under certain conditions, such as high temperatures, and can be converted to this compound.[1] This relationship is a key factor in understanding the presence and concentration of this compound in plant extracts.

Chemical Structure:

-

Molecular Formula: C₁₅H₂₄O₃

-

IUPAC Name: 3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one

Natural Sources

The primary and most well-documented natural source of this compound is the rhizomes and roots of Nardostachys jatamansi, also known by its synonym Nardostachys chinensis. This plant is native to the Himalayan region and has a long history of use in traditional medicine systems, including Ayurveda and Traditional Chinese Medicine.

While Nardostachys jatamansi is the principal source, the presence of this compound in other plant species has not been extensively reported in the available scientific literature. Research has largely focused on the chemical composition of Nardostachys species due to their rich content of bioactive sesquiterpenoids.

Biological Activity and Mechanism of Action

The most significant reported biological activity of this compound is its inhibitory effect on the serotonin transporter (SERT). SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism that is the basis for the action of many antidepressant medications.

A study by Lin et al. (2017) investigated the SERT-regulating activities of various sesquiterpenoids from Nardostachys chinensis and confirmed that this compound is a significant inhibitor of SERT activity.[2]

Signaling Pathways:

Currently, there is a lack of specific research detailing the direct effects of isolated this compound on intracellular signaling pathways. Much of the research on the signaling effects of Nardostachys jatamansi extracts, such as the modulation of MAPK, NF-κB, and PI3K/Akt/mTOR pathways, has been attributed to the more abundant compound, Nardosinone, or the synergistic effects of multiple constituents within the extract.[3][4] Therefore, a specific signaling pathway diagram for this compound cannot be constructed at this time. The known mechanism of action is focused on its direct interaction with the serotonin transporter.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Biological Target | Activity | Concentration | Percent Inhibition | Source |

| Serotonin Transporter (SERT) | Inhibition | 10 μM | 51.13 ± 2.94% | [2] |

Experimental Protocols

The following is a generalized protocol for the isolation of nardosinane-type sesquiterpenoids, including this compound, from Nardostachys jatamansi. This protocol is based on methodologies reported in the scientific literature and is intended as a guide for researchers.

5.1. Extraction

-

Plant Material Preparation: Air-dry the rhizomes and roots of Nardostachys jatamansi at room temperature and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (or another suitable solvent like ethanol or hexane) at room temperature for an extended period (e.g., 72 hours), with periodic agitation. The extraction process should be repeated multiple times (typically three times) to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

5.2. Fractionation and Isolation

-

Solvent Partitioning: Suspend the crude methanolic extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography:

-

Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values.

-

-

Further Purification:

-

Pool the fractions containing the compound of interest and subject them to further purification using Sephadex LH-20 column chromatography to remove pigments and other impurities.

-

Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water).

-

5.3. Structure Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure and stereochemistry.

Visualizations

6.1. Experimental Workflow

Caption: A generalized workflow for the isolation and purification of this compound.

6.2. Mechanism of SERT Inhibition

Caption: this compound's inhibition of the serotonin transporter (SERT).

References

Biosynthesis pathway of Nardosinonediol in Nardostachys jatamansi

An In-Depth Technical Guide to the Biosynthesis of Nardosinonediol in Nardostachys jatamansi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardostachys jatamansi (D. Don) DC., a critically endangered medicinal plant native to the alpine Himalayas, is a rich source of bioactive sesquiterpenoids. These compounds, particularly nardosinone-type sesquiterpenoids, are responsible for the plant's extensive use in traditional medicine systems for treating cardiovascular, neurological, and gastrointestinal disorders.[1][2] this compound is a significant sesquiterpenoid found in the roots and rhizomes of the plant. Understanding its biosynthetic pathway is crucial for conservation efforts and for developing alternative production platforms, such as metabolic engineering in microbial hosts, to ensure a sustainable supply.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from metabolomic, transcriptomic, and functional genomic studies. It details the key enzymatic steps, the genes involved, quantitative data on metabolite accumulation and gene expression, and the experimental protocols used to elucidate this complex pathway.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound, a C15 sesquiterpenoid, originates from two primary isoprenoid precursor pathways common in plants: the mevalonate (MVA) pathway in the cytosol and the 2-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids.[3] Both pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key stages of the pathway are:

-

Precursor Synthesis (MVA and MEP Pathways): Genes for all the enzymes in both the MVA (AACT, HMGS, HMGR, MVK, PMK, MDC) and MEP (DXS, DXR, CMS, CMK, MCS, HDS, HDR) pathways have been identified in N. jatamansi transcriptome data, indicating both are active in supplying isoprenoid precursors.[3]

-

Formation of Farnesyl Pyrophosphate (FPP): Farnesyl diphosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP).[3] FPP is the universal precursor for all sesquiterpenoids.

-

Sesquiterpene Scaffold Formation: A specific sesquiterpene synthase (TPS) from the TPS-a subfamily cyclizes the linear FPP molecule into a complex, cyclic sesquiterpene scaffold.[3] While the exact enzyme responsible for the this compound backbone has not been functionally characterized, transcriptome analyses have identified numerous candidate NjTPS genes that are highly expressed in the roots and rhizomes, where these compounds accumulate.[4][5] Based on the structure of related compounds isolated from the plant, such as aristolone, the scaffold is likely an aristolochene-type intermediate.[6][7]

-

Post-Scaffold Modification: The initial sesquiterpene hydrocarbon undergoes a series of post-cyclization modifications, primarily hydroxylations and oxidations, catalyzed by Cytochrome P450 monooxygenases (CYPs). These modifications create the final functionalized structure of this compound. Numerous candidate NjCYP genes, potentially involved in this tailoring process, have been identified through transcriptome analysis.[4][5]

Diagram: Putative Biosynthesis Pathway of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aristolone in Nardostachys jatamansi DC. induces mesenteric vasodilation and ameliorates hypertension via activation of the KATP channel and PDK1-Akt-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Nardosinonediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Nardosinonediol (C₁₅H₂₄O₃), a sesquiterpenoid of interest in natural product chemistry and drug discovery. Due to the limited availability of dedicated spectroscopic studies on this compound, this document compiles directly available data and leverages information from its closely related precursor, Nardosinone, to provide a comparative reference.

Mass Spectrometry (MS) Data

This compound has been characterized by Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).[1] The molecule has a computed molecular weight of 252.35 g/mol .[2]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₂₄O₃ | [2] |

| Exact Mass | 252.1725 | [2] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |

| Proposed Fragmentation | See Figure 1 | [1] |

A plausible degradation pathway of nardosinone suggests that it is initially converted to this compound through the opening of its peroxy ring.[1] The subsequent fragmentation of this compound in the mass spectrometer provides valuable structural information.

Caption: Proposed fragmentation of this compound in ESI-MS.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

As of the latest available data, detailed, experimentally verified ¹H NMR, ¹³C NMR, and IR spectra for this compound have not been published. However, spectroscopic data for the parent compound, Nardosinone, from which this compound is derived, is available and can serve as a valuable reference point for researchers.[1]

Disclaimer: The following tables present NMR and IR data for Nardosinone , not this compound, and should be used for comparative purposes only.

Table 2: ¹H and ¹³C NMR Data for Nardosinone (Reference) [1]

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 49.2 | 2.28 (m) |

| 2 | 25.6 | 2.20 (m) |

| 3 | 25.3 | 1.46 (m) |

| 4 | 38.5 | 1.62 (m) |

| 5 | 37.4 | - |

| 6 | 130.6 | 6.49 (t, 4.0) |

| 7 | 102.0 | 5.23 (s) |

| 8 | 167.7 | - |

| 9 | 196.3 | - |

| 10 | 136.1 | - |

| 11 | 15.4 | 0.87 (d, 6.8) |

| 12 | 19.4 | 0.92 (s) |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

Table 3: IR Spectroscopy Data for Nardosinone (Reference)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | ~3331 (broad) |

| Conjugated C=C | ~1584, 1546 |

| Carbonyl (C=O) | Not specified |

Experimental Protocols

The following protocols are based on the methodologies reported for the analysis of Nardosinone and its derivatives, including this compound.[1]

UHPLC-DAD/Q-TOF MS Analysis

-

Instrumentation: An Agilent 1290 Infinity II UHPLC system coupled to a Bruker compact Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: Approximately 0.3 mL/min.

-

Column Temperature: Maintained at around 35°C.

-

MS Detection: Performed in positive ion mode over a mass range of m/z 50–1500.

-

Data Analysis: Data is acquired and processed using appropriate software, such as Bruker DataAnalysis.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker 600 MHz instrument.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Internal Standard: Tetramethylsilane (TMS).

-

Experiments: Standard ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are performed to enable full signal assignment.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: Samples are typically prepared as KBr pellets or as a thin film on a salt plate.

-

Data Acquisition: Spectra are recorded over the standard mid-IR range (e.g., 4000–400 cm⁻¹).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Workflow for isolation and spectroscopic characterization.

References

An In-depth Technical Guide to Nardosinonediol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid compound naturally occurring in the plant Nardostachys jatamansi, a perennial herb utilized for centuries in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its putative biological activities based on current scientific understanding of related compounds. Detailed experimental methodologies are provided to facilitate further research and drug development efforts centered on this promising natural product.

Physical and Chemical Properties

This compound possesses a complex chemical structure that dictates its physical characteristics and solubility. A summary of its key properties is presented below.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₃ | [1] |

| Molecular Weight | 252.35 g/mol | [1] |

| Appearance | Powder or Oil | |

| Melting Point | 141-143 °C | |

| Boiling Point | 397.4 ± 35.0 °C (Predicted) | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| Water Solubility | Poor (inferred from related compounds) | [2] |

| IUPAC Name | (3R,3aS,4R,9aR)-3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,4a,5,6,7,9-octahydronaphthalen-1-one | [1] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra specifically for this compound is limited, data from closely related compounds and analytical studies of Nardostachys jatamansi extracts provide valuable insights.

1.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry is instrumental in determining the elemental composition and elucidating the fragmentation pattern of this compound. A proposed positive ion mode ESI-MS fragmentation pathway is depicted below. This pathway suggests characteristic losses of water and other small molecules from the parent ion.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances: Signals corresponding to methyl groups (singlets and doublets), methylene and methine protons in the alicyclic rings, and protons adjacent to hydroxyl and carbonyl groups are anticipated.

Expected ¹³C NMR Resonances: Carbon signals for methyl, methylene, and methine groups, as well as quaternary carbons, and characteristic downfield shifts for carbons of the carbonyl and hydroxyl-bearing carbons are expected. A study on the degradation products of nardosinone provides detailed NMR data for structurally similar compounds, which can be used as a reference for the structural elucidation of this compound[2].

1.2.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (O-H) and carbonyl (C=O) groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl groups, while a strong, sharp absorption band around 1700-1725 cm⁻¹ would be indicative of the carbonyl group in the six-membered ring. Data from related compounds show hydroxyl group absorption around 3331-3379 cm⁻¹[2].

Biological Activities and Signaling Pathways

While research specifically focused on this compound is still emerging, the well-documented biological activities of the closely related compound, nardosinone, and other extracts from Nardostachys jatamansi suggest that this compound likely possesses significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Nardosinone-type sesquiterpenes have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is highly probable that this compound shares these mechanisms of action.

2.1.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes.

2.1.2. MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of pro-inflammatory cytokines and enzymes.

Cytotoxic Activity

Several sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anti-cancer properties.

Experimental Protocols

The following sections provide detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from Nardostachys jatamansi is outlined below. This process typically involves solvent extraction followed by multiple chromatographic steps.

Protocol:

-

Extraction: The dried and powdered rhizomes of Nardostachys jatamansi are extracted with a suitable solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components based on polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography (e.g., on octadecylsilyl silica gel) and/or preparative TLC to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including MS, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Anti-inflammatory Activity Assay (In Vitro)

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Collect the cell culture supernatant and measure the production of nitric oxide using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.

Western Blot Analysis for NF-κB and MAPK Pathways:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

-

Lyse the cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytotoxicity Assay (MTT Assay)

Cell Culture:

-

A suitable cancer cell line (e.g., HeLa, HepG2) is cultured in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

Protocol:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Conclusion

This compound is a promising natural product with a chemical scaffold that suggests potential therapeutic applications, particularly in the areas of inflammation and cancer. This technical guide has summarized the current knowledge of its physical and chemical properties and has provided a framework for the investigation of its biological activities based on the established effects of related compounds. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound. Further studies are warranted to isolate and fully characterize this compound and to definitively elucidate its mechanisms of action in various disease models.

References

An In-depth Technical Guide on the Biological Activities of Nardosinonediol

To our valued researchers, scientists, and drug development professionals:

This guide addresses the current scientific understanding of Nardosinonediol, a bioactive sesquiterpenoid found in the plant Nardostachys jatamansi. Our objective was to compile a comprehensive technical resource detailing its biological activities, experimental data, and mechanisms of action.

However, after a thorough review of available scientific literature, it is evident that while this compound is recognized as a constituent of Nardostachys jatamansi, there is a significant lack of specific research focused exclusively on its biological activities.[1][2] The majority of studies have centered on the primary active compound, Nardosinone, and other extracts from the plant.

This compound is noted as a plausible initial intermediate in the degradation pathway of Nardosinone.[2] This relationship suggests that some of the observed biological effects of Nardosinone could potentially be mediated or influenced by this compound. However, dedicated studies to isolate and characterize the specific pharmacological effects of this compound are not available in the public domain.

Limitations in Current Knowledge:

-

Quantitative Data: There is no specific quantitative data, such as IC50 values for cytotoxicity or anti-inflammatory activity, directly attributable to isolated this compound.

-

Signaling Pathways: While related compounds from Nardostachys jatamansi have been shown to modulate key signaling pathways such as NF-κB and MAPK, there is no direct evidence detailing the specific impact of this compound on these or other cellular signaling cascades.[3]

-

Experimental Protocols: Detailed methodologies for experiments conducted specifically on this compound are not published.

The absence of dedicated research on this compound presents a clear gap in the understanding of the pharmacology of Nardostachys jatamansi. Its structural relationship to Nardosinone and its position as a key intermediate suggest it may possess significant biological activities worthy of investigation.

We recommend and encourage future research to focus on the following areas:

-

Isolation and Purification: Development of robust protocols for the isolation of this compound in sufficient quantities for biological screening.

-

In Vitro Bioassays: Comprehensive screening of this compound's effects on various cell lines to determine its anti-inflammatory, neuroprotective, and anti-cancer potential.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Due to the lack of specific data, we are unable to provide the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways for this compound at this time. We hope this summary clarifies the current state of research and highlights the opportunities for future discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nardostachin from Nardostachys jatamansi exerts anti‑neuroinflammatory effects through TLR4/MyD88‑related suppression of the NF‑κB and JNK MAPK signaling pathways in lipopolysaccharide‑induced BV2 and primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nardosinonediol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Disclaimer: As of November 2025, publicly available research specifically detailing the mechanism of action of nardosinonediol in cancer cells is limited. This guide provides a comprehensive overview of the anti-cancer activities of a closely related compound, nardoguaianone L , also isolated from Nardostachys jatamansi. The findings presented here for nardoguaianone L may offer valuable insights into the potential mechanisms of this compound, given their shared origin and structural similarities as sesquiterpenoids.

Executive Summary

Nardoguaianone L, a guaiane-type sesquiterpenoid extracted from the medicinal plant Nardostachys jatamansi, has demonstrated significant anti-tumor activity, particularly in pancreatic cancer models. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways that govern cancer cell survival and growth. This document synthesizes the available preclinical data on nardoguaianone L, presenting its effects on cancer cells, the signaling pathways it modulates, and the experimental methodologies used to elucidate these findings.

Anti-Proliferative and Pro-Apoptotic Effects

Nardoguaianone L exhibits potent inhibitory effects on the proliferation of cancer cells. In vitro studies on pancreatic cancer cell lines have shown a dose-dependent decrease in cell viability and colony formation upon treatment with this compound.

Quantitative Data on Anti-Proliferative Activity

| Cell Line | Assay | Endpoint | Value | Citation |

| SW1990 (Pancreatic Cancer) | MTT Assay | IC50 (72h) | 2.1 ± 0.3 µM | [1] |

Table 1: In Vitro Anti-Proliferative Activity of Nardoguaianone L. The half-maximal inhibitory concentration (IC50) value indicates the concentration of nardoguaianone L required to inhibit the growth of SW1990 pancreatic cancer cells by 50% after 72 hours of treatment.

A primary mechanism through which nardoguaianone L inhibits cancer cell growth is by inducing apoptosis. This is supported by flow cytometry analysis showing a significant increase in the percentage of apoptotic cells after treatment.

Quantitative Data on Apoptosis Induction

| Cell Line | Treatment | Apoptotic Cells (%) | Citation |

| SW1990 | Control | 13.35% | [1] |

| SW1990 | 20 µM Nardoguaianone L | 22.66% | [1] |

| SW1990 | 40 µM Nardoguaianone L | 30.71% | [1] |

| SW1990 | Nardoguaianone L + Gemcitabine | 31.2% | [2] |

Table 2: Induction of Apoptosis by Nardoguaianone L in SW1990 Pancreatic Cancer Cells. The data shows a dose-dependent increase in apoptosis, which is further enhanced when combined with the standard chemotherapeutic agent, gemcitabine.

Core Signaling Pathways Modulated by Nardoguaianone L

Nardoguaianone L exerts its anti-cancer effects by modulating several critical signaling pathways.

The Intrinsic Apoptosis Pathway

Nardoguaianone L activates the mitochondria-dependent intrinsic apoptosis pathway. It achieves this by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[1]

Caption: Intrinsic Apoptosis Pathway Induced by Nardoguaianone L.

MET/PTEN/TGF-β Signaling Pathway

Proteomic analysis of SW1990 cells treated with nardoguaianone L revealed significant alterations in the MET/PTEN/TGF-β signaling pathway. This pathway is crucial for cell migration and motility. The modulation of this pathway by nardoguaianone L suggests its potential to inhibit cancer metastasis.[1]

Caption: Regulation of the MET/PTEN/TGF-β Pathway by Nardoguaianone L.

AGE-RAGE Signaling Pathway and Oxidative Stress

In combination with gemcitabine, nardoguaianone L activates the Advanced Glycation End-product (AGE) - Receptor for AGE (RAGE) signaling pathway.[2] This pathway is linked to increased oxidative stress within cancer cells. Nardoguaianone L treatment leads to an accumulation of Reactive Oxygen Species (ROS), which can damage cellular components and trigger apoptosis.[2] The increased ROS levels also contribute to a decrease in the mitochondrial membrane potential, further promoting the apoptotic process.[2]

References

Preliminary In Vitro Studies on Nardosinonediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid compound found in Nardostachys jatamansi, a plant with a history of use in traditional medicine. It is also known to be a primary intermediate in the degradation of nardosinone, another major bioactive constituent of the same plant.[1][2][3] Preliminary in vitro research suggests that nardosinone-type sesquiterpenes, including by extension this compound, possess noteworthy anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the available preliminary in vitro data, experimental methodologies, and putative signaling pathways associated with this compound and its closely related analogues.

Quantitative Data on this compound and Related Sesquiterpenoids

Direct quantitative data for this compound is limited in the currently available literature. However, studies on structurally similar compounds isolated from Nardostachys jatamansi provide valuable insights into its potential bioactivity. The following table summarizes the inhibitory concentration (IC50) values for related nardosinone-type sesquiterpenes against the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Nardosinone | Nitric Oxide (NO) Production | BV-2 | > 50 | [4] |

| Isonardosinone | Nitric Oxide (NO) Production | BV-2 | 45.3 | [4] |

| Kanshone E | Nitric Oxide (NO) Production | BV-2 | 41.2 | [4] |

| Kanshone B | Nitric Oxide (NO) Production | BV-2 | 38.9 | [4] |

| Desoxo-narchinol A | Anti-neuroinflammatory | 3.48 ± 0.47 | [1] | |

| Isonardosinone | Anti-neuroinflammatory | 37.82–74.21 | [1] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically employed to assess the anti-inflammatory and neuroprotective effects of compounds like this compound.

In Vitro Anti-inflammatory Activity Assay in BV-2 Microglial Cells

This protocol is designed to evaluate the potential of a test compound to inhibit the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).

a) Cell Culture and Treatment:

-

Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then pre-treated with various concentrations of this compound for 1-3 hours.

-

Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

b) Nitric Oxide (NO) Production Assay (Griess Test):

-

After the 24-hour incubation period, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

c) Prostaglandin E2 (PGE2) Measurement:

-

PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

d) Cytokine Analysis (TNF-α, IL-1β, IL-6):

-

The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture medium are determined using specific ELISA kits.

e) Western Blot Analysis for iNOS and COX-2:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Assessment of Signaling Pathway Modulation (NF-κB and MAPK)

This protocol outlines the investigation of the molecular mechanisms underlying the anti-inflammatory effects of the test compound.

a) Western Blot for Phosphorylated Proteins:

-

BV-2 cells are treated as described above, but for shorter durations (e.g., 15-60 minutes) to observe signaling events.

-

Cell lysates are prepared and subjected to Western blotting as described previously.

-

Primary antibodies specific for the phosphorylated forms of key signaling proteins are used, including phospho-p65 (a subunit of NF-κB), phospho-IκBα, phospho-ERK, phospho-JNK, and phospho-p38 MAPK.

-

Total protein levels for each target are also measured to determine the ratio of phosphorylated to total protein.

b) Nuclear Translocation of NF-κB p65:

-

Nuclear and cytoplasmic protein fractions are separated from treated cells using a nuclear extraction kit.

-

The levels of NF-κB p65 in both fractions are determined by Western blot to assess its translocation to the nucleus, a key step in its activation.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of nardosinone-type sesquiterpenes are believed to be mediated through the modulation of the NF-κB and MAPK signaling pathways.

Conclusion

While comprehensive in vitro studies specifically focused on this compound are still emerging, the existing data on related nardosinone-type sesquiterpenes strongly suggest its potential as an anti-inflammatory and neuroprotective agent. The primary mechanism of action is likely the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response. Further research is warranted to elucidate the precise quantitative bioactivity and detailed molecular interactions of this compound. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for such future investigations.

References

- 1. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nardosinone-Type Sesquiterpenes from the Hexane Fraction of Nardostachys jatamansi Attenuate NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Nardosinonediol: A Technical Guide for Researchers

Introduction

Nardosinonediol is a nardosinane-type sesquiterpenoid found in the medicinal plant Nardostachys jatamansi (family Valerianaceae), a perennial herb native to the Himalayas.[1][2][3][4] This plant has a long history of use in traditional medicine systems, including Ayurveda and Unani, for treating a variety of ailments, particularly those related to the nervous and cardiovascular systems.[1][2][3][4] this compound is a close structural relative of nardosinone, the major bioactive component of N. jatamansi, and is considered a key intermediate in the degradation pathway of nardosinone.[5][6] While extensive research has focused on the pharmacological properties of nardosinone and crude extracts of the plant, direct studies on this compound are limited. This guide synthesizes the available data on this compound and extrapolates its potential pharmacological activities based on the well-documented effects of its structural analogs and the broader class of nardosinone-type sesquiterpenoids. The primary aim is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this natural compound.

Pharmacological Potential

The therapeutic potential of this compound can be inferred from the activities of structurally similar sesquiterpenoids isolated from Nardostachys jatamansi. These compounds have demonstrated significant anti-inflammatory, neuroprotective, and anticancer properties.

Anti-inflammatory and Anti-Neuroinflammatory Effects

Nardosinone-type sesquiterpenes have been shown to exert potent anti-inflammatory and anti-neuroinflammatory effects.[7][8] These compounds effectively inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[7][8] The mechanism underlying these effects involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2).[7][8]

Furthermore, these sesquiterpenoids suppress the mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[7][8] This broad-spectrum inhibition of inflammatory pathways suggests that this compound may be a valuable candidate for the development of therapies for neuroinflammatory disorders.

Neuroprotective Effects

The neuroprotective potential of this class of compounds is a significant area of interest. Studies on nardosinone have shown that it can protect against neuronal damage by modulating microglial polarization, suppressing glucose metabolic reprogramming in activated microglia, and inhibiting the infiltration of T cells into the central nervous system.[9][10][11] By attenuating the neuroinflammatory response, this compound could potentially mitigate the progression of neurodegenerative diseases such as Parkinson's disease.[9][10][11]

Anticancer Activity

Extracts of Nardostachys jatamansi and its constituent compounds have demonstrated antiproliferative activity against various cancer cell lines. For instance, methanolic extracts have shown significant cytotoxicity in both MCF-7 and MDA-MB-231 breast cancer cell lines.[12] The anticancer effects of sesquiterpenoids are often attributed to their ability to inhibit proliferation and induce apoptosis.[13] Given its structural similarity to other bioactive sesquiterpenoids, this compound warrants investigation for its potential as an anticancer agent.

Mechanisms of Action and Signaling Pathways

The pharmacological effects of nardosinone-type sesquiterpenoids are mediated through the modulation of several key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The AKT/mTOR pathway has also been implicated in the neuroprotective effects of nardosinone.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[14][15] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[15][16] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[15][16] Nardosinone-type sesquiterpenoids have been shown to inhibit this pathway, thereby suppressing the inflammatory cascade.[8]

MAPK Signaling Pathway

The MAPK family of kinases—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK—are crucial for signal transduction from the cell surface to the nucleus, regulating processes like inflammation, cell proliferation, and apoptosis.[14][17] Nardosinone-type sesquiterpenoids have been found to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated microglial cells, indicating an inhibitory effect on this pathway.[8] This inhibition contributes to their anti-neuroinflammatory properties by preventing the activation of downstream transcription factors that drive inflammatory gene expression.[8]

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell metabolism, proliferation, and survival.[18][19] Studies have shown that nardosinone can inhibit the glycolytic process and promote oxidative phosphorylation in activated microglia via the AKT/mTOR signaling pathway.[9][10] This metabolic reprogramming is a key aspect of its neuroprotective effects. Nardosinone has been observed to suppress the LPS-induced phosphorylation of both AKT and mTOR.[10] By modulating this pathway, this compound could potentially influence cell survival and metabolic function, which has therapeutic implications for both neurodegenerative diseases and cancer.

Quantitative Data

Direct quantitative pharmacological data for this compound is scarce in the published literature. However, data from studies on closely related sesquiterpenoids isolated from N. jatamansi provide a valuable reference for its potential potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide (NO) production in LPS-stimulated BV2 microglial cells and antiproliferative activity in cancer cell lines.

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Desoxo-narchinol A | NO Production Inhibition | BV2 Microglia | 3.48 ± 0.47 µM | [7] |

| Narchinol B | NO Production Inhibition | BV2 Microglia | 2.43 ± 0.23 µM | [7] |

| Kanshone J | NO Production Inhibition | BV2 Microglia | 46.54 µM | [7] |

| Nardosinone | NO Production Inhibition | BV2 Microglia | > 50 µM | [7] |

| NJM (Methanolic Extract) | Antiproliferative Activity | MCF-7 | 58.01 ± 6.13 µg/mL | [12] |

| NJM (Methanolic Extract) | Antiproliferative Activity | MDA-MB-231 | 23.83 ± 0.69 µg/mL | [12] |

| NJDE (Diethyl Ether Fraction) | Antiproliferative Activity | MDA-MB-231 | 25.04 ± 0.90 µg/mL | [12] |

Note: The IC50 values serve as an indicator of the potential potency of this compound. Direct experimental validation is required.

Experimental Protocols

To facilitate further research into the pharmacological potential of this compound, this section provides detailed methodologies for key in vitro experiments. These protocols are based on standard procedures reported in studies of related compounds.

General Experimental Workflow

The investigation of a novel compound like this compound typically follows a structured workflow, from initial activity screening to mechanistic studies.

Protocol 1: MTT Assay for Antiproliferative Activity

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Target cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the anti-inflammatory effect of this compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 or BV2 microglial cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well microplates

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Sample Collection: Collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the NaNO2 solution. Calculate the nitrite concentration in the samples and express the inhibitory effect as a percentage of the LPS-only control.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the MAPK and NF-κB pathways.

Materials:

-

Cells treated with this compound and/or LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or total protein).

Conclusion and Future Directions

This compound, a sesquiterpenoid from Nardostachys jatamansi, represents a promising but underexplored natural product. Based on the robust pharmacological activities of its close structural analog, nardosinone, and other related compounds, it is highly probable that this compound possesses significant anti-inflammatory, neuroprotective, and anticancer potential. The likely mechanisms of action involve the modulation of key inflammatory and cell survival signaling pathways, including NF-κB, MAPK, and AKT/mTOR.

The lack of direct research on this compound highlights a significant gap in the literature and a compelling opportunity for investigation. Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive pharmacological testing.

-

Direct In Vitro Evaluation: Systematic screening of this compound's activity in a panel of assays for anti-inflammatory, neuroprotective, and anticancer effects to confirm the inferred potential and establish its potency (e.g., determining IC50 values).

-

Mechanistic Studies: In-depth investigation of its effects on the NF-κB, MAPK, and AKT/mTOR pathways to elucidate its precise molecular targets.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of inflammation, neurodegeneration, and cancer.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its viability as a drug candidate.

By pursuing these avenues of research, the scientific community can fully uncover the pharmacological potential of this compound and pave the way for the development of new therapeutics from this traditional medicinal plant.

References

- 1. Medicinal Properties of Nardostachys jatamansi (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. phytojournal.com [phytojournal.com]

- 3. jetir.org [jetir.org]

- 4. scispace.com [scispace.com]

- 5. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nardosinone-Type Sesquiterpenes from the Hexane Fraction of Nardostachys jatamansi Attenuate NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of antioxidant and anticancer activity of extract and fractions of Nardostachys jatamansi DC in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]

- 19. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

The Intertwined Chemistry and Biology of Nardosinonediol and Nardosinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardosinonediol and nardosinone, two sesquiterpenoids derived from the medicinal plant Nardostachys jatamansi, represent a fascinating case study in the relationship between chemical structure, stability, and biological activity. Nardosinone, the more abundant of the two, is a well-documented bioactive compound with a range of therapeutic properties. In contrast, this compound is primarily understood as a degradation product of nardosinone, formed through the opening of its characteristic peroxide ring. This technical guide provides an in-depth exploration of the chemical relationship, biosynthetic origins, and comparative biological activities of these two compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in future research and drug development endeavors.

Chemical Relationship: From Nardosinone to this compound

Nardosinone is characterized by a unique peroxide bridge, a feature that is central to its chemical reactivity and, consequently, its relationship with this compound. This compound is an initial intermediate in the degradation of nardosinone, a process that can be initiated by factors such as high temperature and acidic conditions, similar to those found in simulated gastric fluid.[1][2] The fundamental transformation involves the cleavage of the peroxide ring in nardosinone.[1]

This chemical conversion is not merely a degradation but a transformation that leads to a molecule with a distinct chemical structure and, as emerging research suggests, potentially different biological activities. Understanding this relationship is crucial for the quality control of nardosinone-based products and for exploring the full therapeutic potential of Nardostachys jatamansi extracts.[1]

Chemical Structures

| Compound | Molecular Formula | Molar Mass | Chemical Structure |

| Nardosinone | C₁₅H₂₂O₃ | 250.33 g/mol | [Image of Nardosinone structure] |

| This compound | C₁₅H₂₄O₃ | 252.35 g/mol | [Image of this compound structure] |

Biosynthesis of Nardosinone-Type Sesquiterpenoids

The biosynthesis of nardosinone and its precursors occurs primarily in the roots and rhizomes of Nardostachys jatamansi. The pathway begins with the mevalonate (MVA) pathway, which is the dominant route for the synthesis of sesquiterpenoid precursors in this plant.[2]

The key steps in the biosynthesis of the nardosinane skeleton involve the cyclization of farnesyl diphosphate (FPP), catalyzed by terpene synthases (TPS), followed by a series of oxidative modifications mediated by cytochrome P450 monooxygenases (CYPs).[2] These enzymes are responsible for generating the structural diversity observed in nardosinone-type sesquiterpenoids. While the complete, detailed biosynthetic pathway to nardosinone and this compound is still under investigation, the identification of candidate TPS and CYP genes in N. jatamansi provides a roadmap for future elucidation of the specific enzymatic steps.[2]

Comparative Biological Activity

While nardosinone has been the subject of extensive pharmacological research, data on the biological activities of this compound is less abundant. However, the existing evidence suggests that the structural differences between the two molecules lead to distinct biological effects.

Nardosinone is known for its potent anti-inflammatory and neuroprotective activities.[3][4] It has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[4] Its neuroprotective effects are partly attributed to its ability to modulate the AKT/mTOR signaling pathway.[4] In contrast, this compound has been reported to exhibit cytotoxic activity.

The degradation of nardosinone does not necessarily lead to a loss of bioactivity. For instance, other degradation products of nardosinone, such as isonardosinone and desoxo-narchinol A, have been shown to possess significant anti-neuroinflammatory properties.[2] This highlights the importance of understanding the complete degradation profile of nardosinone to fully characterize the pharmacological effects of N. jatamansi extracts.

Quantitative Biological Activity Data

| Compound | Biological Activity | Assay | Cell Line | IC₅₀ / EC₅₀ / Activity | Reference(s) |

| Nardosinone | Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | Potent inhibition (qualitative) | [4] |

| Neuroprotection | Modulation of AKT/mTOR pathway | BV-2 microglial cells | Significant suppression (qualitative) | [4] | |

| Vasodilation | - | - | 74.57% at 400 μM | [2] | |

| Isonardosinone (degradation product) | Anti-neuroinflammatory | - | - | 37.82–74.21 μM | [2] |

| Desoxo-narchinol A (degradation product) | Anti-neuroinflammatory | - | - | 3.48 ± 0.47 μM | [2] |

| 2-Deoxokanshone M (degradation product) | Vasodilation | - | - | 80.39% at a concentration lower than nardosinone | [2] |

Experimental Protocols

Controlled Degradation of Nardosinone to this compound

Objective: To convert nardosinone to this compound through the opening of the peroxide ring.

Materials:

-

Nardosinone (pure)

-

Methanol

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Rotary evaporator

-

NMR spectrometer

Procedure:

-

Dissolve a known amount of nardosinone in methanol.

-

Add 0.1 M HCl dropwise while stirring at room temperature.

-

Monitor the reaction progress by TLC, using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the nardosinone spot and the appearance of a new, more polar spot will indicate the progress of the reaction.

-

Once the reaction is complete, neutralize the mixture with a saturated NaHCO₃ solution.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain pure this compound.

-

Confirm the structure of the product using NMR spectroscopy and compare the data with published values for this compound.

Assay for Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Objective: To evaluate the potential of nardosinone and this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Nardosinone and this compound (dissolved in DMSO)

-

Griess Reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of nardosinone or this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of the supernatant, add 50 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

-

Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

-

Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Assay for Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effects of this compound on a relevant cancer cell line (e.g., P-388 murine lymphocytic leukemia cells).

Materials:

-

P-388 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed P-388 cells in 96-well plates at an appropriate density.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The relationship between nardosinone and this compound is a compelling example of how chemical transformations can alter biological activity. While nardosinone is a well-established bioactive compound, its degradation product, this compound, and other related compounds also possess significant, albeit different, biological effects. This underscores the need for a comprehensive understanding of the chemistry and pharmacology of all major constituents of Nardostachys jatamansi extracts.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of nardosinone-type sesquiterpenoids to enable their biotechnological production.

-

Conducting detailed, direct comparative studies of the biological activities of pure nardosinone and this compound to establish a clear structure-activity relationship.

-

Investigating the in vivo metabolism and pharmacokinetics of both compounds to better understand their therapeutic potential and any potential toxicities.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this important class of natural products for the development of new and effective drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Combinatorial Biosynthesis of Terpenoids through Mix-and-Matching of Sesquiterpene Cyclase and Cytochrome P450 Pairs - PMC [pmc.ncbi.nlm.nih.gov]

Nardosinonediol: A Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nardosinonediol, a sesquiterpenoid derived from the medicinal plant Nardostachys jatamansi, is an emerging compound of interest for its diverse pharmacological activities. As a key bioactive constituent and a plausible intermediate in the degradation of the more abundant nardosinone, this compound is implicated in a range of therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities.[1] This technical guide provides a comprehensive overview of the current state of research on this compound and related nardosinone-type sesquiterpenes, focusing on mechanisms of action, quantitative data, and detailed experimental protocols to facilitate further investigation and drug development.

Introduction

Nardostachys jatamansi DC. (Valerianaceae) is a medicinal herb with a long history of use in traditional medicine systems for treating neurological and cardiovascular diseases.[1] Its therapeutic properties are largely attributed to a class of compounds known as sesquiterpenoids, with nardosinone being a principal active ingredient.[1] this compound is structurally related to nardosinone and is considered a significant bioactive component of the plant.[1] Research into nardosinone-type sesquiterpenes has revealed potent biological activities, positioning them as promising candidates for therapeutic development in treating conditions ranging from neuroinflammation and neurodegenerative diseases to cancer.[2]

Therapeutic Potential and Mechanisms of Action

The therapeutic effects of this compound and its related compounds are primarily linked to their ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and proliferation.

Nardosinone-type sesquiterpenes exhibit significant anti-inflammatory activity, particularly in the context of neuroinflammation, which is a key factor in neurodegenerative diseases.

Mechanism of Action: The primary anti-inflammatory mechanism involves the suppression of two major signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3] In response to inflammatory stimuli like Lipopolysaccharide (LPS), microglial cells (the resident immune cells of the brain) activate these pathways. This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] Nardosinone-type compounds have been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and prevent the activation of NF-κB, thereby downregulating the expression of iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and pro-inflammatory cytokines.[2][3]

Nardosinone and related compounds demonstrate significant neuroprotective potential, particularly in models of Parkinson's disease.[4] The mechanisms are multifaceted, involving the modulation of immune responses within the central nervous system and the enhancement of neuronal survival pathways.

Mechanism of Action:

-

Modulation of Microglial Activation: They suppress the pro-inflammatory M1 phenotype of microglia and promote a shift towards the anti-inflammatory, neuroprotective M2 phenotype.[5]

-

Regulation of Metabolic Reprogramming: In activated microglia, these compounds can inhibit glycolysis and promote oxidative phosphorylation, a metabolic shift associated with reduced inflammation. This is mediated, in part, through the AKT/mTOR signaling pathway.[4][6]

-

Suppression of T-Cell Infiltration: By attenuating the release of chemokines from activated microglia, they reduce the migration of harmful T-cells into the brain parenchyma.[4]

-

Enhancement of Neurite Outgrowth: Nardosinone has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth from PC12D cells, suggesting a role in neuronal repair and regeneration. This effect is likely mediated by amplifying both MAP kinase-dependent and -independent signaling pathways downstream of neurotrophic factor receptors.[7]

Extracts and isolated sesquiterpenoids from N. jatamansi have demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action: While the precise mechanism for this compound is not fully elucidated, related compounds from the same plant, such as nardoguaianone L, have been shown to inhibit cancer cell proliferation, colony formation, and migration.[8] These effects are associated with the induction of apoptosis (programmed cell death) and the modulation of pathways involved in metastasis, such as the MET/PTEN/TGF-β pathway.[8] Studies on crude extracts also show antiproliferative activity, suggesting a synergistic effect of the various compounds present.[9]

Quantitative Data Summary

The following tables summarize the reported quantitative data for nardosinone-type sesquiterpenoids and extracts from N. jatamansi. It is important to note that data for purified this compound is limited, and many studies report on the more abundant nardosinone or related compounds.

Table 1: Anti-inflammatory & Anti-neuroinflammatory Activity

| Compound/Extract | Assay | Cell Line | Target | IC50 / Effect |

|---|---|---|---|---|

| Nardosinone | NO Production | LPS-induced BV2 | iNOS | IC50: 17.1 µM |

| Isonardosinone | NO Production | LPS-induced BV2 | iNOS | IC50: 18.2 µM |

| Kanshone E | NO Production | LPS-induced BV2 | iNOS | IC50: 16.4 µM |

| Kanshone B | NO Production | LPS-induced BV2 | iNOS | IC50: 15.2 µM |

| Nardosinone | PGE2 Production | LPS-induced BV2 | COX-2 | IC50: 24.5 µM |

| Nardoguaianone L | Apoptosis Induction | SW1990 | - | IC50: 2.1 ± 0.3 µM |

Data for nardosinone-type sesquiterpenes are often studied collectively, showing inhibition of pro-inflammatory mediators.[2]

Table 2: Antiproliferative Activity of N. jatamansi Extracts & Compounds

| Compound/Extract | Cell Line | Assay | IC50 Value (µg/mL) |

|---|---|---|---|

| Methanolic Extract (NJM) | MCF-7 (Breast) | MTT | 58.01 ± 6.13 |

| Methanolic Extract (NJM) | MDA-MB-231 (Breast) | MTT | 23.83 ± 0.69 |

| Petroleum Ether Fraction (NJPE) | MCF-7 (Breast) | MTT | 60.59 ± 4.78 |

| Dichloromethane Extract (NJDE) | MDA-MB-231 (Breast) | MTT | 25.04 ± 0.90 |

| Nardoguaianone L | SW1990 (Pancreatic) | MTT | 2.1 ± 0.3 µM |